4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester
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Overview
Description
4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often used in medicinal chemistry for the development of pharmaceuticals due to their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester typically involves multiple steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Introduction of the pyrimidinyl group: This step involves the reaction of the piperazine intermediate with a chlorinated pyrimidine derivative.
Protection of the amine group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the pyrimidine ring.
Reduction: Reduction reactions can target the pyrimidine ring or the carboxylic acid group.
Substitution: Nucleophilic substitution reactions can occur at the chloro group on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets.
Medicine: Potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.
Industry: May be used in the production of specialty chemicals or as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester would depend on its specific biological target. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 4-(tert-Butoxycarbonyl)-1-(4-chloropyrimidin-2-yl)piperazine-2-carboxylic acid
- 4-(tert-Butoxycarbonyl)-1-(5-methylpyrimidin-2-yl)piperazine-2-carboxylic acid
- 4-(tert-Butoxycarbonyl)-1-(4-chloro-5-methylpyrimidin-2-yl)piperazine
Uniqueness
The uniqueness of 4-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperazine-1,3-dicarboxylic acid 1-tert-butyl ester lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the tert-butoxycarbonyl group provides protection for the amine functionality, allowing for selective reactions at other sites.
For detailed and specific information, consulting scientific literature and databases such as PubChem, SciFinder, or Reaxys is recommended.
Properties
IUPAC Name |
1-(4-chloro-5-methylpyrimidin-2-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN4O4/c1-9-7-17-13(18-11(9)16)20-6-5-19(8-10(20)12(21)22)14(23)24-15(2,3)4/h7,10H,5-6,8H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTJWGCKWMMYJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Cl)N2CCN(CC2C(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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